Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate
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Overview
Description
Synthesis Analysis
While specific synthesis information for “Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate” is not available, related compounds such as “N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide” have been synthesized and characterized by different spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by X-ray diffraction (XRD) studies . The XRD data confirms that the crystal structure is orthorhombic with space group of Pca21 .
Scientific Research Applications
- Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate can serve as a ligand in coordination chemistry. For instance, a coordination polymer of nickel(II) with this compound was synthesized, characterized, and found to exhibit a polymeric structure. The complexing agent coordinates through the carbonyl oxygen atom and the amine nitrogen, forming a distorted octahedral geometry .
- Hydrazide derivatives, including those containing an aromatic fragment like 2-(4-bromophenoxy)acetohydrazide, have been explored for their antibacterial and antifungal activities. The nature of substituents attached to the benzene ring influences their efficacy .
- Benzotriazole-N-substituted acetohydrazide derivatives, which share structural similarities with 2-(4-bromophenoxy)acetohydrazide, exhibit potent antiviral activity. These compounds effectively inhibit glycoprotein B associated with Herpes Simplex Virus-I (HSV-I) .
- Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate can be used as an intermediate in the synthesis of more complex molecules. For example, it may participate in S-alkylation reactions or other transformations to yield novel compounds .
- Researchers have investigated the crystal structures of compounds related to 2-(4-bromophenoxy)acetohydrazide. Understanding these structures aids in designing functional materials with specific properties .
- While direct pharmaceutical applications are limited, the compound’s unique structure and reactivity make it valuable for designing new drug candidates. Researchers explore modifications to enhance biological activity .
Coordination Chemistry and Metal Complexes
Antibacterial and Antifungal Agents
Antiviral Properties
Synthetic Intermediates
Materials Science and Crystal Engineering
Pharmaceutical Development
Safety and Hazards
Future Directions
properties
IUPAC Name |
sodium;2-(4-bromophenoxy)-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3.Na/c9-5-1-3-6(4-2-5)14-8(10,11)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEDGJUWXXQGRV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(=O)[O-])(F)F)Br.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate |
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